molecular formula C6H6O7 B570331 L-threo-Hex-2-enaric acid 1,4-Lactone CAS No. 66757-69-5

L-threo-Hex-2-enaric acid 1,4-Lactone

Cat. No. B570331
CAS RN: 66757-69-5
M. Wt: 190.107
InChI Key: LMMOGBZPBLQFHK-DMTCNVIQSA-N
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Description

L-threo-Hex-2-enaric acid 1,4-Lactone is an impurity of L-Ascorbic Acid . It belongs to the Ascorbic acid API family . It is also categorized under Impurity Reference Materials, Chiral Molecules, and Pharmaceutical Reference Standards .


Molecular Structure Analysis

The molecular formula of L-threo-Hex-2-enaric acid 1,4-Lactone is C6H6O7 . Its molecular weight is 190.11 .


Physical And Chemical Properties Analysis

L-threo-Hex-2-enaric acid 1,4-Lactone is slightly soluble in DMSO, Methanol, and Water .

Scientific Research Applications

Ion-Exchange Chromatography Calibration

Ascorbic Acid EP Impurity G is utilized in the calibration of instruments for ion-exchange chromatography (IC). IC is an essential analytical technique for the separation and quantification of ions in aqueous samples, often used in environmental or food analysis and quality control. The compound serves as a high-purity, well-defined reference material ideal for low-ppm level quantification or trace analysis .

Electrochemical Sensing

The compound has been applied in the development of highly selective and efficient electrochemical sensors. For instance, CuO/rGO nanocomposites deposited on conductive fabric have shown highly electrocatalytic activity towards the oxidation of Ascorbic Acid EP Impurity G. Such sensors offer a wide linear response range and are suitable for detecting ascorbic acid in biological samples, with potential applications in smart healthcare for monitoring nutrient levels .

Analytical Method Development

In pharmaceutical research, Ascorbic Acid EP Impurity G is used for analytical method development and validation. This is particularly relevant for Abbreviated New Drug Applications (ANDA) or during the commercial production of Ascorbic Acid, ensuring the quality and consistency of the pharmaceutical product .

Mechanism of Action

Target of Action

Ascorbic Acid EP Impurity G primarily targets reactive oxygen and nitrogen species . These species are associated with lipid peroxidation, damage of DNA, and proteins .

Mode of Action

The compound acts as an antioxidant , focusing on the donation of a hydrogen atom to lipid radicals, removal of molecular oxygen, and quenching of singlet oxygen . It readily scavenges reactive oxygen and nitrogen species .

Biochemical Pathways

Ascorbic Acid EP Impurity G contributes to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . It reacts with compounds like histamine and peroxides to reduce inflammatory responses . Its antioxidant property is also associated with the reduction of cancer incidences .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability.

Result of Action

The compound’s action results in the protection of DNA, proteins, and lipids against oxidation, leading to an inflammatory reaction and even cell death . It plays a role as a redox cofactor and catalyst in a biological system such as in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ascorbic Acid EP Impurity G. For example, in the presence of free transition metals, it can have pro-oxidant effects . Its role in the prevention of dna mutation, inflammation, and cell apoptosis, especially in relation to cancer cells, is controversial .

properties

IUPAC Name

(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h3-4,7-9H,(H,10,11)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMOGBZPBLQFHK-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(C(=O)O1)O)O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1(C(=C(C(=O)O1)O)O)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-threo-Hex-2-enaric acid 1,4-Lactone

CAS RN

66757-69-5
Record name 2-((2R)-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetic acid, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066757695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2R)-3,4-DIHYDROXY-5-OXO-2,5-DIHYDROFURAN-2-YL)-2-HYDROXYACETIC ACID, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP5W97GUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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